molecular formula C8H14Cl2N2 B1431733 1-(3-chloro-2-methylpropyl)-2-methyl-1H-imidazole hydrochloride CAS No. 1421601-60-6

1-(3-chloro-2-methylpropyl)-2-methyl-1H-imidazole hydrochloride

Cat. No.: B1431733
CAS No.: 1421601-60-6
M. Wt: 209.11 g/mol
InChI Key: HYKYGCQLKKUDDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chloro-2-methylpropyl)-2-methyl-1H-imidazole hydrochloride is a chemical compound with the molecular formula C7H11N2Cl.HCl. It is an imidazole derivative that has been studied for various applications in chemistry and biology. The compound is characterized by the presence of a chloro-substituted alkyl chain and a methyl group attached to the imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-2-methylpropyl)-2-methyl-1H-imidazole hydrochloride typically involves the alkylation of 2-methylimidazole with 3-chloro-2-methylpropyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-2-methylpropyl)-2-methyl-1H-imidazole hydrochloride can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Nucleophilic substitution: Products include azido, thiocyano, and alkoxy derivatives of the imidazole compound.

    Oxidation: Imidazole N-oxides.

    Reduction: Dihydroimidazole derivatives.

Scientific Research Applications

1-(3-chloro-2-methylpropyl)-2-methyl-1H-imidazole hydrochloride has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-chloro-2-methylpropyl)-2-methyl-1H-imidazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chloro-2-methylpropyl)piperidine hydrochloride: Similar in structure but with a piperidine ring instead of an imidazole ring.

    1-(3-chloro-2-methylpropyl)-1H-imidazole: Lacks the hydrochloride salt form.

Uniqueness

1-(3-chloro-2-methylpropyl)-2-methyl-1H-imidazole hydrochloride is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(3-chloro-2-methylpropyl)-2-methylimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN2.ClH/c1-7(5-9)6-11-4-3-10-8(11)2;/h3-4,7H,5-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYKYGCQLKKUDDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC(C)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-chloro-2-methylpropyl)-2-methyl-1H-imidazole hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(3-chloro-2-methylpropyl)-2-methyl-1H-imidazole hydrochloride
Reactant of Route 3
Reactant of Route 3
1-(3-chloro-2-methylpropyl)-2-methyl-1H-imidazole hydrochloride
Reactant of Route 4
Reactant of Route 4
1-(3-chloro-2-methylpropyl)-2-methyl-1H-imidazole hydrochloride
Reactant of Route 5
Reactant of Route 5
1-(3-chloro-2-methylpropyl)-2-methyl-1H-imidazole hydrochloride
Reactant of Route 6
Reactant of Route 6
1-(3-chloro-2-methylpropyl)-2-methyl-1H-imidazole hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.